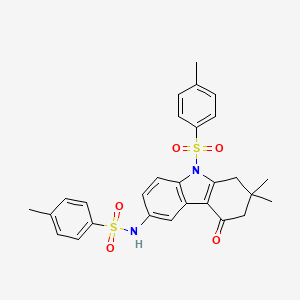
N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C28H28N2O5S2 and its molecular weight is 536.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,2-dimethyl-4-oxo-9-tosyl-2,3,4,9-tetrahydro-1H-carbazol-6-yl)-4-methylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a carbazole core substituted with a tosyl group and a sulfonamide moiety. The structural complexity allows for diverse interactions with biological macromolecules.
Anticancer Properties
Recent studies have highlighted the anticancer potential of carbazole derivatives. For instance, N-substituted carbazole derivatives have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds similar to the target compound exhibited IC50 values indicating potent activity against A549 lung carcinoma and C6 glioma cell lines .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 46 | C6 | 5.9 |
| 47 | A549 | 25.7 |
The presence of bulky substituents at the N-position of carbazole has been correlated with enhanced neuroprotective and anticancer activities .
Neuroprotective Effects
Compounds derived from carbazole have demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. For example, certain derivatives were effective at concentrations as low as 3 µM in protecting HT22 neuronal cells from glutamate-induced injury . The mechanism appears to involve antioxidative properties that do not rely on glutathione pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and neurodegeneration.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells has been documented for related carbazole derivatives.
- Antioxidant Activity : The compound may exhibit radical scavenging properties that protect neuronal cells from oxidative stress.
Case Studies
A notable study investigated the effects of various N-substituted carbazole derivatives on cancer cell lines. The results indicated that modifications to the carbazole structure significantly influenced cytotoxicity and selectivity towards specific cancer types .
Another research highlighted the neuroprotective effects of these derivatives in models of oxidative stress. The findings suggested that compounds with specific substituents could effectively mitigate neuronal damage while maintaining low toxicity profiles .
Propiedades
IUPAC Name |
N-[7,7-dimethyl-9-(4-methylphenyl)sulfonyl-5-oxo-6,8-dihydrocarbazol-3-yl]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S2/c1-18-5-10-21(11-6-18)36(32,33)29-20-9-14-24-23(15-20)27-25(16-28(3,4)17-26(27)31)30(24)37(34,35)22-12-7-19(2)8-13-22/h5-15,29H,16-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVACPEJPPBLDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3C(=O)CC(C4)(C)C)S(=O)(=O)C5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













